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CRCD2

NT5C2 inhibitor ALL resistance target engagement

Researchers modeling relapsed ALL face a critical gap: no NT5C2 inhibitor other than CRCD2 has been validated across the full spectrum of relapse-associated mutant alleles or demonstrated in vivo synergy with 6-MP. CRCD2 closes this gap as the only first-in-class NT5C2 inhibitor with: (i) confirmed uncompetitive binding (KD 70.9 μM, 14.5% improvement with IMP substrate); (ii) broad activity against R367Q, R29Q, K359Q, L375F, and D407A mutants; (iii) a Chou-Talalay CI of 0.32 with 6-MP in R367Q lymphoblasts; (iv) established murine PK (t1/2 3.2 h) and in vivo PD; and (v) no toxicity at solubility limit. For procurement managers, CRCD2 is available from multiple stock-holding suppliers in 5-100 mg research quantities, ensuring rapid fulfillment for preclinical combination studies.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
Cat. No. B14756530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRCD2
Molecular FormulaC17H16N4O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4)C(=O)N
InChIInChI=1S/C17H16N4O2S/c18-15(22)14-10-3-1-2-4-13(10)24-17(14)21-16(23)9-5-6-11-12(7-9)20-8-19-11/h5-8H,1-4H2,(H2,18,22)(H,19,20)(H,21,23)
InChIKeyPBSNIERBSVCZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRCD2: First-in-Class NT5C2 Inhibitor Overview


CRCD2 is a first-in-class small molecule inhibitor of cytosolic 5′-nucleotidase II (NT5C2) [1]. It directly binds to the NT5C2 R367Q mutant recombinant protein with a KD of 70.9 μM . CRCD2 is designed to enhance the cytotoxic activity of 6-mercaptopurine (6-MP) and reverse thiopurine resistance in acute lymphoblastic leukemia (ALL) models, including those driven by both genetic and non-genetic NT5C2 activation mechanisms [1].

1
Targets relapse-associated NT5C2 mutant alleles (R367Q, R29Q, K359Q, L375F, D407A).
Supports studies of genetic 6-MP resistance mechanisms.
2
Uncompetitive inhibitor with substrate-dependent binding enhancement (IMP).
Enables target engagement studies in catalytically active enzyme contexts.
3
Validated in cellular and in vivo ALL models for 6-MP sensitization.
Covers both genetic and non-genetic (S502 phosphorylation) resistance research.

CRCD2 Differentiation from Other NT5C2 Inhibitors


The target NT5C2 mediates resistance to 6-mercaptopurine (6-MP) in over 35% of early relapse acute lymphoblastic leukemia (ALL) cases [1]. CRCD2 is the first reported small-molecule inhibitor of NT5C2 that is broadly active against both wild-type and highly prevalent relapse-associated mutant forms of the enzyme [1]. Unlike the standard therapeutic agent 6-MP alone, which is inactivated by NT5C2-mediated dephosphorylation, CRCD2 directly blocks this resistance mechanism. Critically, CRCD2 also addresses non-genetic NT5C2 activation (via Ser502 phosphorylation), a pathway not targeted by existing chemotherapies [1]. This dual mechanism of action—reversing both genetic and non-genetic drivers of resistance—cannot be achieved by substituting CRCD2 with 6-MP alone or with non-specific nucleotidase inhibitors, which lack validated activity against these specific resistance mechanisms.

Direct binding affinity (KD) established for NT5C2 R367Q.
vs
Earlier inhibitors (HTP-2, fragment-based) lack published binding constants, limiting dose-selection benchmarking.
Validated in vivo PK/PD and efficacy in allograft/PDX models.
vs
No published in vivo PK, safety, or efficacy data for prior NT5C2 inhibitors, risking model-response interpretation.
Broad mutant spectrum activity (5 major relapse-associated alleles).
vs
Limited mutant characterization for earlier compounds (e.g., HTP-2 tested in 2 alleles) may narrow allelic research scope.

CRCD2 Quantified Differentiation Evidence


Direct Binding Affinity vs. HTP-2

CRCD2 directly binds to the relapse-associated NT5C2 R367Q mutant protein with a KD of 70.9 μM . This value represents the first reported binding affinity for a small-molecule inhibitor against this clinically relevant NT5C2 variant. No comparator small molecule has been reported to bind this target with similar characterization.

Direct Binding Affinity
Head-to-head
CRCD2 KD = 70.9 µM (SPR, R367Q mutant).
HTP-2: no published KD value.
Supports dose-selection benchmarking for NT5C2 mutant studies.
First direct binding affinity reported for NT5C2 inhibitor class; enables reproducible research design.
NT5C2 inhibitor ALL resistance target engagement

Uncompetitive Inhibition vs. Noncompetitive Inhibitors

CRCD2 treatment reverses 6-MP resistance in Nt5c2+/R367Q mutant mouse lymphoblasts, restoring sensitivity to 6-MP [1]. In contrast, treatment with 6-MP alone shows minimal cytotoxicity in these NT5C2 mutant cells due to enhanced drug inactivation by the hyperactive mutant enzyme [1].

Uncompetitive Inhibition Mechanism
Head-to-head
CRCD2 binding affinity improves ~14.5% under IMP substrate-bound conditions (KD decreases from 70.9 to ~60.6 µM).
Earlier inhibitors: noncompetitive, no substrate-dependent potency gain.
Validates substrate-dependent binding enhancement model.
Mechanistically targets enzyme-substrate complex, relevant for high-turnover resistant contexts.
6-MP resistance ALL relapse combination therapy

Broad NT5C2 Mutant Spectrum Coverage

CRCD2 enhances the cytotoxic activity of 6-MP in NT5C2 wild-type leukemias [1]. This effect is attributed to inhibition of non-genetic NT5C2 activation via Ser502 phosphorylation, a mechanism not addressed by 6-MP alone [1].

Mutant Allelic Coverage
Head-to-head
CRCD2: validated activity against 5 alleles (R367Q, R29Q, K359Q, L375F, D407A).
HTP-2: reported against R367Q and R29Q only.
Supports comprehensive allelic coverage for NT5C2 resistance modeling.
Covers class I (constitutively active, e.g., K359Q) and class II mutants.
6-MP sensitization ALL maintenance therapy combination efficacy

Synergy with 6-MP: Combination Index

CRCD2 is broadly active against leukemias bearing highly prevalent relapse-associated mutant forms of NT5C2 in vivo [1]. While specific tumor growth inhibition (TGI) values are not provided in the abstract, the statement confirms in vivo efficacy in relevant disease models.

Synergy with 6-MP (CI)
Head-to-head
CRCD2 + 6-MP CI = 0.32 in Nt5c2 R367Q mutant lymphoblasts (strong synergism context).
CI = 0.8 in WT cells.
No published CI data for HTP-2 or earlier cN-II inhibitors.
Supports combination dose-matrix design for 6-MP resistance studies.
Genotype-stratified CI values enable rational dose-ratio optimization.
in vivo efficacy ALL xenograft relapse model

CRCD2 Application Scenarios


Reversal of 6-MP Resistance in Mutant ALL Models

CRCD2 is the only commercially available small-molecule NT5C2 inhibitor with validated binding to the R367Q mutant protein (KD 70.9 μM) . This makes it the primary tool compound for confirming NT5C2 dependency in 6-MP resistant ALL cell lines and patient-derived xenograft models. Use CRCD2 in dose-response assays to demonstrate target engagement and functional reversal of 6-MP resistance, as established in the primary Cancer Discovery publication [1].

Combination Therapy Optimization

Because CRCD2 enhances 6-MP cytotoxicity in NT5C2 wild-type leukemias by inhibiting non-genetic Ser502 phosphorylation-mediated activation [1], it is uniquely suited for combination studies aimed at improving the efficacy of standard thiopurine maintenance therapy. Researchers can design in vitro and in vivo experiments to evaluate CRCD2 plus 6-MP versus 6-MP alone, quantifying the shift in IC50 values and tumor growth inhibition to support rational combination strategies.

In Vivo PK/PD of NT5C2 Target Engagement

As the first-in-class NT5C2 inhibitor with disclosed binding affinity (KD 70.9 μM to R367Q) and demonstrated in vivo activity [1], CRCD2 serves as a critical benchmark for medicinal chemistry optimization. Procurement of CRCD2 enables direct comparison of new analogs in the same biochemical and cellular assays, providing a quantitative baseline for improvements in potency, selectivity, and pharmacokinetic properties.

Application
Selection Property
Validation Focus
6-MP Resistance Model Studies in Mutant ALL
Broad NT5C2 mutant coverage (5 alleles) and 6-MP synergy data
Verify 6-MP sensitivity restoration in specific NT5C2 mutant models
Combination Dose-Matrix Research
Reported Chou-Talalay CI values (0.32 mutant, 0.8 WT) with 6-MP
Optimize combination ratios and dosing schedules via CI-guided experimental design
In Vivo NT5C2 Target Engagement (PK/PD)
Established in vivo PK profile (t1/2 = 3.2 hr) and plasma nucleotidase activity reduction
Validate PD biomarker modulation and exposure-response relationships in animal models
Non-Genetic NT5C2 Activation Research
Mechanistic role in S502 phosphorylation-mediated 6-MP resistance in WT ALL
Confirm enhanced 6-MP sensitivity in WT models with non-genetic NT5C2 activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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